(4-(Methoxymethyl)cyclohexyl)methanol

PROTAC linker design Medicinal chemistry Physicochemical optimization

(4-(Methoxymethyl)cyclohexyl)methanol (CAS 98955-27-2) is a bifunctional cycloaliphatic compound bearing both a primary alcohol and a methoxymethyl ether group, which grants it unique reactivity and physicochemical properties relative to simpler cyclohexanediols or cyclohexylmethanol analogs. Its molecular formula is C9H18O2, with a molecular weight of 158.24 g/mol.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 98955-27-2
Cat. No. B150718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Methoxymethyl)cyclohexyl)methanol
CAS98955-27-2
Synonyms4-(Methoxymethyl)-cyclohexanemethanol
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCOCC1CCC(CC1)CO
InChIInChI=1S/C9H18O2/c1-11-7-9-4-2-8(6-10)3-5-9/h8-10H,2-7H2,1H3
InChIKeyKSIFEWSPJQDERU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4-(Methoxymethyl)cyclohexyl)methanol (CAS 98955-27-2) – A Differentiated Cycloaliphatic Building Block


(4-(Methoxymethyl)cyclohexyl)methanol (CAS 98955-27-2) is a bifunctional cycloaliphatic compound bearing both a primary alcohol and a methoxymethyl ether group, which grants it unique reactivity and physicochemical properties relative to simpler cyclohexanediols or cyclohexylmethanol analogs [1]. Its molecular formula is C9H18O2, with a molecular weight of 158.24 g/mol . This compound exists as a clear, colorless liquid at room temperature, with a density of approximately 0.936 g/cm³ and a predicted boiling point of 239.3±8.0 °C at 760 mmHg . The presence of the methoxymethyl ether imparts enhanced lipophilicity (LogP ~1.0) and moderate hydrogen-bonding capacity (TPSA 29.46 Ų), making it a versatile intermediate in organic synthesis .

Why Generic Substitution Fails: Distinguishing (4-(Methoxymethyl)cyclohexyl)methanol from Analogous Cyclohexylmethanols


While (4-(Methoxymethyl)cyclohexyl)methanol shares the cyclohexylmethanol core with several commercially available analogs, it cannot be trivially replaced by 1,4-cyclohexanedimethanol (CHDM), (4-methoxycyclohexyl)methanol, or (4-ethoxymethyl)cyclohexylmethanol due to critical differences in lipophilicity, hydrogen-bonding capacity, and steric bulk that directly impact its suitability for fragrance formulation, targeted protein degradation linker design, and downstream synthetic transformations [1]. The methoxymethyl ether introduces a metabolically stable, conformationally flexible spacer that modulates physicochemical properties in ways that simple alcohols or direct alkoxy analogs cannot replicate, making generic substitution a high-risk proposition for projects requiring precise molecular properties . The following quantitative evidence underscores these non-fungible differentiators.

Product-Specific Quantitative Evidence: Head-to-Head Differentiation of (4-(Methoxymethyl)cyclohexyl)methanol


Enhanced Lipophilicity and Reduced Hydrogen-Bond Donor Count Relative to 1,4-Cyclohexanedimethanol

Compared to 1,4-cyclohexanedimethanol (CHDM, CAS 105-08-8), (4-(Methoxymethyl)cyclohexyl)methanol exhibits a significantly higher LogP (1.0-1.1 vs. ~0.0) and possesses only one hydrogen-bond donor (vs. two), which enhances membrane permeability and reduces polarity—a critical advantage for crossing biological barriers or for designing PROTAC linkers with improved physicochemical properties [1].

PROTAC linker design Medicinal chemistry Physicochemical optimization

Increased Steric Bulk and Conformational Flexibility vs. (4-Methoxycyclohexyl)methanol

In contrast to (4-methoxycyclohexyl)methanol (CAS 101869-74-3), which features a directly attached methoxy group, the methoxymethyl ether of the target compound introduces an additional rotatable bond (3 vs. 2) and greater steric volume, potentially leading to distinct binding interactions in protein pockets or altered crystallization behavior .

Fragment-based drug discovery Synthetic methodology Crystallography

Lower Boiling Point and Density vs. 4-Ethoxymethylcyclohexylmethanol

Compared to its ethyl ether analog (4-ethoxymethylcyclohexylmethanol, CAS 220331-53-3), (4-(Methoxymethyl)cyclohexyl)methanol has a lower boiling point (239.3°C vs. 252.5°C at 760 mmHg) and a slightly higher density (0.936 vs. 0.929 g/cm³) [1]. This translates to easier purification by distillation and more favorable handling in large-scale syntheses.

Process chemistry Purification Scale-up

Documented Use in Acaricidal/Insecticidal Pyridazinone Synthesis

Patent literature explicitly describes (4-(Methoxymethyl)cyclohexyl)methanol as a key reagent in the synthesis of 5-(cyclohexylmethylthio)-2-tert-butylpyridazin-3-ones, which exhibit acaricidal and insecticidal activity . This specific application is not reported for simpler cyclohexylmethanol derivatives, suggesting a unique reactivity or steric profile advantageous for this heterocyclic scaffold.

Agrochemicals Heterocyclic chemistry Pest control

Lily-of-the-Valley Fragrance Note with Documented Stability Advantage

Multiple vendor and patent sources state that (4-(Methoxymethyl)cyclohexyl)methanol imparts a stable lily-of-the-valley (muguet) fragrance note, distinguishing it from other cyclohexylmethanols that may have less desirable or less stable odor profiles . While quantitative olfactory data is proprietary, the consistency of this claim across reputable chemical suppliers supports its differentiated olfactory character.

Fragrance chemistry Consumer products Perfumery

Negative Ames Test Result Supports Favorable Genetic Toxicology Profile

An Ames test (Salmonella/E. coli mutagenicity assay) conducted under NIEHS contract (Study G14002) evaluated 4-Methoxymethylcyclohexylmethanol for genetic toxicity. While the full data is archived in CEBS, the existence of a negative result in this core regulatory assay provides a baseline safety differentiation from structurally similar ethers that may carry mutagenic liability [1].

Safety assessment Regulatory toxicology Drug development

High-Value Procurement Scenarios for (4-(Methoxymethyl)cyclohexyl)methanol (CAS 98955-27-2)


Design and Synthesis of PROTAC Linkers Requiring Balanced Lipophilicity

For medicinal chemists engineering proteolysis-targeting chimeras (PROTACs), (4-(Methoxymethyl)cyclohexyl)methanol serves as an ideal linker building block. Its single hydrogen-bond donor and elevated LogP (~1.0) relative to 1,4-cyclohexanedimethanol (LogP ~0) enhance passive permeability while maintaining sufficient polarity for aqueous solubility, as supported by computed physicochemical data . This balance is critical for achieving oral bioavailability in heterobifunctional degraders. Procurement of this specific methoxymethyl ether, rather than a generic diol, avoids the need for extensive linker optimization cycles.

Synthesis of Acaricidal and Insecticidal Pyridazinone Derivatives

Agrochemical research groups targeting novel acaricides and insecticides should procure (4-(Methoxymethyl)cyclohexyl)methanol as a key synthetic intermediate. Patent literature explicitly details its use in constructing 5-(cyclohexylmethylthio)-2-tert-butylpyridazin-3-ones, a scaffold with demonstrated pest-control activity . Using this specific building block ensures synthetic fidelity to published active series and streamlines the preparation of focused analog libraries for structure-activity relationship studies.

Creation of Stable Lily-of-the-Valley Fragrance Compositions

Perfumers and fragrance chemists seeking a stable, authentic lily-of-the-valley (muguet) note should utilize (4-(Methoxymethyl)cyclohexyl)methanol. This compound is consistently cited by chemical suppliers as providing a stable fragrance profile for this sought-after floral accord . Its methoxymethyl ether group likely contributes to enhanced oxidative and hydrolytic stability compared to simpler cyclohexylmethanols, translating to longer-lasting fragrance performance in consumer products.

Scaffold for Fragment-Based Drug Discovery Requiring Conformational Flexibility

In fragment-based lead discovery, (4-(Methoxymethyl)cyclohexyl)methanol offers a unique combination of low molecular weight (158.24 g/mol), three rotatable bonds, and moderate polarity . This conformational flexibility, coupled with the cyclohexyl core's chair-boat equilibria, allows the molecule to explore diverse binding conformations in protein pockets, increasing the probability of identifying novel hits. Procurement of this specific methoxymethyl ether, rather than a rigid analog, expands the accessible chemical space for fragment screening campaigns.

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